molecular formula C24H45NO12 B583927 Maltobionic Acid Dicyclohexylammonium Salt CAS No. 41092-97-1

Maltobionic Acid Dicyclohexylammonium Salt

Cat. No.: B583927
CAS No.: 41092-97-1
M. Wt: 539.619
InChI Key: NPOIXYCQKIAOPS-XXYAZUIFSA-N
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Description

Maltobionic Acid Dicyclohexylammonium Salt is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. Maltobionic acid is a sugar acid derived from the oxidation of maltose, and it forms stable salts with inorganic cations. The dicyclohexylammonium salt of maltobionic acid is particularly noted for its stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltobionic acid can be synthesized through the enzymatic oxidation of maltose using glucose dehydrogenase. The reaction typically involves the use of recombinant Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase. The optimal conditions for this reaction include a temperature of around 30°C, a pH of 7.0, and a reaction time of approximately 24 hours .

Industrial Production Methods

For industrial production, whole-cell biocatalysis is employed using genetically modified Pseudomonas taetrolens. This method allows for the efficient conversion of maltose to maltobionic acid with high yield and productivity. The biocatalyst can be reused multiple times, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

Maltobionic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Maltobionic Acid Dicyclohexylammonium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Maltobionic Acid Dicyclohexylammonium Salt involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maltobionic Acid Dicyclohexylammonium Salt is unique due to its specific combination of maltobionic acid and dicyclohexylammonium, which provides enhanced stability and bioactivity compared to its counterparts.

Biological Activity

Maltobionic Acid Dicyclohexylammonium Salt (MBA-DCA) is a compound derived from maltobionic acid (MBA), a type of aldobionic acid. This article explores its biological activity, focusing on its effects on mineral absorption, bone health, antimicrobial properties, and potential therapeutic applications.

Overview of Maltobionic Acid

Maltobionic acid is a disaccharide composed of two glucose units linked by a 1,4-glycosidic bond. It exhibits several advantageous properties:

  • Biocompatibility : Safe for use in biological systems.
  • Biodegradability : Breaks down naturally in the environment.
  • Hydrophilicity : Highly soluble in water, which enhances its bioavailability .

1. Mineral Absorption and Bone Health

Maltobionic acid has been shown to significantly enhance the absorption of essential minerals such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). The following findings highlight its impact on bone health:

  • Calcium Absorption : Research indicates that MBA can improve calcium uptake, leading to increased bone mineral density (BMD). In a study involving postmenopausal women, those consuming MBA-calcium supplements exhibited improved BMD after 24 weeks compared to a placebo group .
  • Iron Supplementation : MBA enhances the solubility of iron, which aids in the recovery from iron deficiency anemia. Animal studies demonstrated that rats fed with MBA-Ca showed improved recovery rates from induced anemia .
StudySubjectFindings
Suehiro et al. (2023)RatsIncreased femoral Ca²⁺ levels with MBA-Ca supplementation.
Human Trial (2023)Postmenopausal WomenImproved BMD and bone mineral content with MBA-Ca over 24 weeks.
Iron Deficiency StudyRatsEnhanced recovery from anemia with MBA supplementation.

2. Antimicrobial Properties

Maltobionic acid exhibits notable antimicrobial activity against various pathogens. Its mechanism includes destabilizing bacterial cell walls and chelating essential metal ions, which reduces their bioavailability:

  • Inhibition of Microbial Growth : Studies have shown that MBA can inhibit the growth of bacteria without relying solely on acidity, indicating a unique mode of action. The pH change during tests was minimal, suggesting that other mechanisms are at play .
PathogenInhibition Zone (mm)
Staphylococcus aureus35 ± 0.2
Enterobacter cloacae20 ± 0.2
Streptococcus mutans18 ± 0.2

3. Therapeutic Applications

Maltobionic acid is being explored for various therapeutic applications, notably in drug delivery systems:

  • Nanoparticle Development : MBA is utilized in the formulation of nanoparticles designed to cross the blood-brain barrier, facilitating targeted drug delivery for conditions such as brain cancer. The glucose derivative nature of MBA aids in recognition by glucose transporters, enhancing transcytosis across the barrier .

Case Studies

Several studies have investigated the efficacy of maltobionic acid in clinical settings:

  • Bone Health Improvement : A clinical trial involving 34 healthy postmenopausal women indicated that daily intake of corn syrup solids containing maltobionic acid led to significant improvements in bone density metrics over a span of six months .
  • Anemia Recovery : In another study focused on iron deficiency, rats supplemented with maltobionic acid demonstrated faster recovery rates compared to control groups, suggesting its potential as an adjunct therapy for anemia .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)/t;3?,4?,5-,6+,7-,8?,9?,10-,12-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOIXYCQKIAOPS-XXYAZUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C(C1[C@H]([C@@H](C([C@H](O1)O[C@@H]([C@@H](C(C(=O)O)O)O)C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857949
Record name N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41092-97-1
Record name N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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